molecular formula C14H16N2O4 B7460064 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid

2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid

Cat. No. B7460064
M. Wt: 276.29 g/mol
InChI Key: GMEYSQCMBAYSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid, commonly known as Boc-3-amino-4-methylbenzoic acid, is a chemical compound that has been widely used in scientific research applications. Researchers have been interested in this compound due to its unique properties and potential applications in various fields, such as medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of Boc-3-amino-4-methylbenzoic acid is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, leading to the formation of new compounds.
Biochemical and Physiological Effects:
Boc-3-amino-4-methylbenzoic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Boc-3-amino-4-methylbenzoic acid in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a valuable tool in chemical research. Additionally, it is relatively easy to synthesize and purify.
However, one of the limitations of using Boc-3-amino-4-methylbenzoic acid is its cost. It is a relatively expensive compound, which can limit its use in certain experiments. Additionally, its low solubility in water can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research involving Boc-3-amino-4-methylbenzoic acid. One potential area of research is the development of new synthetic methods for the compound. Additionally, researchers may explore its potential applications in the synthesis of new pharmaceutical drugs or other biologically active compounds. Finally, further studies may be conducted to better understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of Boc-3-amino-4-methylbenzoic acid can be achieved through several methods. One of the most common methods is the reaction of 3-amino-4-methylbenzoic acid with Boc-anhydride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Boc-3-amino-4-methylbenzoic acid has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various peptides and proteins. Additionally, it has been used as a precursor in the synthesis of various pharmaceutical drugs.

properties

IUPAC Name

2-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(2)13(14(18)19)15-12(17)7-10-9-5-3-4-6-11(9)20-16-10/h3-6,8,13H,7H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEYSQCMBAYSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid

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